molecular formula C5H5NS B145091 Pyridine-4(3H)-thione CAS No. 128971-67-5

Pyridine-4(3H)-thione

Cat. No.: B145091
CAS No.: 128971-67-5
M. Wt: 111.17 g/mol
InChI Key: OWEKKVZCXWKHAO-UHFFFAOYSA-N
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Description

Pyridine-4(3H)-thione is a heterocyclic compound containing a sulfur atom and a nitrogen atom within a six-membered ring structure It is a derivative of pyridine, where the sulfur atom replaces one of the hydrogen atoms in the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyridine-4(3H)-thione can be synthesized through several methods. One common approach involves the reaction of 4-bromoacetophenone with 3,4-dimethoxybenzaldehyde in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield this compound .

Another method involves the reaction of phenylazocyanothioacetamide with malononitrile to form this compound, which can further react with phenacylbromide to yield the pyridine-S-phenacyl derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Pyridine-4(3H)-thione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form thiols.

    Substitution: It can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Pyridine-4(3H)-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine-4(3H)-thione involves its ability to interact with various molecular targets. It can increase cellular levels of copper and damage iron-sulfur clusters of proteins essential for fungal metabolism and growth . This makes it effective as an antimicrobial agent. Additionally, it can form hydrogen bonds with therapeutic targets, enhancing its bioavailability and efficacy .

Comparison with Similar Compounds

Pyridine-4(3H)-thione can be compared with other similar compounds, such as:

    Pyridinone: Both compounds have a pyridine ring, but this compound contains a sulfur atom, while pyridinone contains an oxygen atom.

    Thienopyridine: This compound contains both sulfur and nitrogen atoms in a fused ring system.

The uniqueness of this compound lies in its sulfur atom, which imparts distinct chemical reactivity and biological activity compared to its oxygen-containing counterparts.

Properties

CAS No.

128971-67-5

Molecular Formula

C5H5NS

Molecular Weight

111.17 g/mol

IUPAC Name

3H-pyridine-4-thione

InChI

InChI=1S/C5H5NS/c7-5-1-3-6-4-2-5/h1,3-4H,2H2

InChI Key

OWEKKVZCXWKHAO-UHFFFAOYSA-N

SMILES

C1C=NC=CC1=S

Canonical SMILES

C1C=NC=CC1=S

Synonyms

4(3H)-Pyridinethione(9CI)

Origin of Product

United States

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